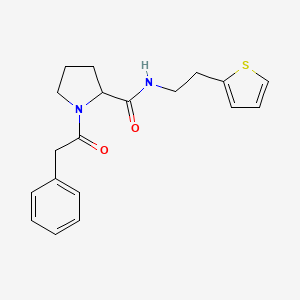
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamide, also known as Phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects. This compound is a derivative of Piracetam, which belongs to the racetam family of drugs. Phenylpiracetam is believed to have a higher potency than Piracetam and has been shown to improve memory, focus, and mental performance.
Mécanisme D'action
The exact mechanism of action of 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam is not fully understood. However, it is believed to work by increasing the release of neurotransmitters, such as acetylcholine and dopamine, in the brain. It also modulates the activity of AMPA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam has been shown to have a number of biochemical and physiological effects. It has been reported to increase cerebral blood flow, which may contribute to its cognitive enhancing effects. It also has antioxidant properties, which may protect against oxidative stress in the brain. Additionally, it has been shown to increase the expression of nerve growth factor, which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam has several advantages for use in lab experiments. It has a high potency and can be administered in small doses, making it cost-effective. It also has a low toxicity profile and has been shown to be well-tolerated in humans. However, it is important to note that 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam may have different effects in humans compared to animals, and further research is needed to fully understand its effects.
Orientations Futures
There are several future directions for research on 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also be useful in treating cognitive impairments associated with aging. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam and its effects on different neurotransmitter systems.
Méthodes De Synthèse
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam can be synthesized through the condensation of 2-oxo-1-pyrrolidine acetamide with phenylacetic acid, followed by the reaction with thioethylamine. The resulting compound is purified through recrystallization, yielding pure 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam.
Applications De Recherche Scientifique
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam has been extensively studied for its cognitive enhancing effects. In animal studies, it has been shown to improve memory and learning ability, as well as increase locomotor activity. In humans, it has been reported to improve cognitive performance in healthy individuals and those with cognitive impairments. It has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-18(14-15-6-2-1-3-7-15)21-12-4-9-17(21)19(23)20-11-10-16-8-5-13-24-16/h1-3,5-8,13,17H,4,9-12,14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOUYEQRBZPOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B7531459.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7531467.png)
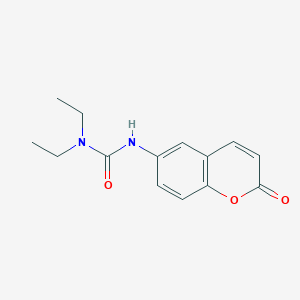
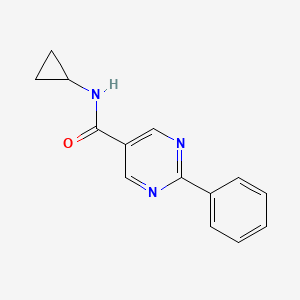
![N-(1-tert-butylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7531512.png)
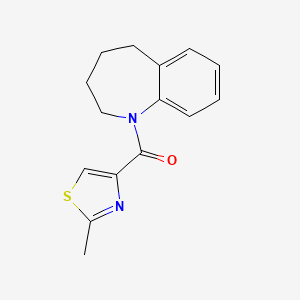

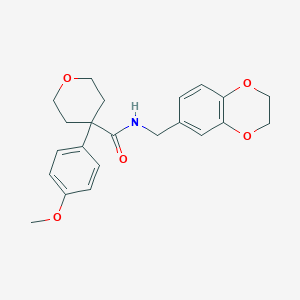
![N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531536.png)
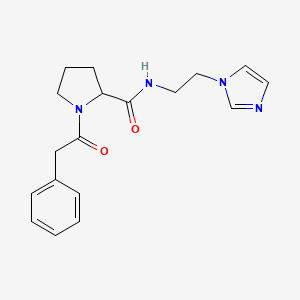

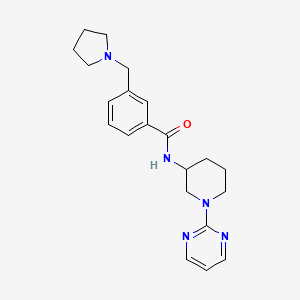
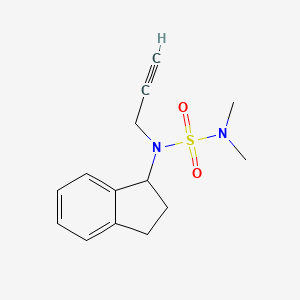
![4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7531567.png)